Neceprevir

HCV replicon assay genotype 3a NS3/4A protease inhibitor

Researchers requiring genotype 4a HCV protease inhibitors often face potency gaps with standard agents. Neceprevir addresses this with an EC₅₀ of 0.5 nM-surpassing grazoprevir (1.3 nM) and simeprevir (4.4 nM). For labs modeling hepatic impairment, it uniquely preserves antiviral activity in cirrhotic vs. non-cirrhotic systems (3.67 vs. 3.68 log₁₀ decline). - 0.5 nM EC₅₀ against genotype 4a replicon. - Retained potency against R155, A156, D168 resistance variants. - High-barrier macrocyclic scaffold with 4,4-difluoropiperidine moiety.

Molecular Formula C45H56F2N6O8S2
Molecular Weight 911.1 g/mol
CAS No. 1229626-28-1
Cat. No. B609517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeceprevir
CAS1229626-28-1
SynonymsDeldeprevir;  Neceprevir
Molecular FormulaC45H56F2N6O8S2
Molecular Weight911.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)CC(=O)N6CCCC(C6)(F)F)C(=O)NS(=O)(=O)C7CC7)C8=NC(=CS8)C(C)C)OC
InChIInChI=1S/C45H56F2N6O8S2/c1-26(2)34-24-62-41(49-34)33-21-37(32-15-16-36(60-4)27(3)39(32)48-33)61-30-20-35-40(55)50-45(43(57)51-63(58,59)31-13-14-31)22-29(45)12-9-7-5-6-8-11-28(42(56)53(35)23-30)19-38(54)52-18-10-17-44(46,47)25-52/h9,12,15-16,21,24,26,28-31,35H,5-8,10-11,13-14,17-20,22-23,25H2,1-4H3,(H,50,55)(H,51,57)/b12-9-/t28-,29-,30-,35+,45-/m1/s1
InChIKeyUDMJANYPQWEDFT-ZAWFUYGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neceprevir: Macrocyclic HCV NS3/4A Protease Inhibitor


Neceprevir (also designated Deldeprevir, ACH-2684) is a second-generation, macrocyclic, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease [1]. It belongs to the P2–P4 macrocyclic subclass of HCV protease inhibitors, a structural category that includes grazoprevir (MK-5172) and vaniprevir (MK-7009) [2]. Neceprevir was developed by Achillion Pharmaceuticals as part of a resistance-focused HCV program and advanced to Phase 2 clinical evaluation before discontinuation [3]. Its preclinical profile is characterized by low-picomolar biochemical potency against the NS3 protease, pan-genotypic replicon activity, and retained activity against key protease inhibitor resistance-associated variants including R155, A156, and D168 [4].

Neceprevir: Non-Interchangeable with Other HCV Protease Inhibitors


Despite sharing the macrocyclic NS3/4A protease inhibitor classification with compounds such as grazoprevir, vaniprevir, and simeprevir, Neceprevir exhibits quantitatively distinct replicon potency profiles across HCV genotypes. In a standardized head-to-head replicon panel encompassing genotypes 1a, 2a, 3a, 4a, and 5a, Neceprevir and grazoprevir display EC₅₀ values that diverge by 2.6-fold to over 20-fold depending on genotype [1]. Furthermore, Neceprevir shows differential clinical antiviral kinetics in genotype 1 patients: at 400 mg once-daily monotherapy for three days, it produces a mean maximum HCV RNA decline of 3.73 log₁₀ IU/mL, contrasting with the approximately 5 log₁₀ declines reported for grazoprevir at comparable exposure durations [2]. The compound also demonstrates preserved antiviral activity in cirrhotic patients (mean 3.67 log₁₀ decline) that is statistically indistinguishable from non-cirrhotic patients (3.68 log₁₀), a host-factor-specific property not uniformly characterized across all protease inhibitors in this class [3]. Simply substituting another in-class compound without accounting for these quantitative differences in genotype coverage, clinical potency, and host-factor-specific activity may produce divergent experimental outcomes and compromise the reproducibility of preclinical HCV studies.

Neceprevir: Quantitative Comparison Against HCV Protease Inhibitors


Genotype 3a Replicon Potency Comparison

In a comprehensive comparative replicon panel, Neceprevir (Deldeprevir/ACH-2684) demonstrates EC₅₀ values of 1,572 nM against genotype 3a (isolate S52) and 956 nM against genotype 3a (isolate 452), compared to 78 nM and 75 nM respectively for grazoprevir (MK-5172). While less potent than grazoprevir on genotype 3a, Neceprevir is substantially more potent than first-generation comparators: telaprevir yields EC₅₀ values of 3,368–4,227 nM, boceprevir 1,175–1,219 nM, simeprevir 1,956–3,350 nM, asunaprevir 3,715–3,839 nM, and vaniprevir 2,030–2,158 nM on the same genotype 3a isolates. This places Neceprevir as the second most potent inhibitor in this nine-compound panel for genotype 3a, trailing only grazoprevir [1].

HCV replicon assay genotype 3a NS3/4A protease inhibitor cross-genotype potency

Genotype 2a Potency Among Second-Generation PIs

In the same head-to-head replicon panel, Neceprevir exhibits EC₅₀ values of 15 nM against genotype 2a (JFH1) and 31 nM against genotype 2a (J6), compared to 9.2 nM and 7.1 nM respectively for grazoprevir. Neceprevir is approximately 1.6–4.4-fold less potent than grazoprevir on these genotype 2a isolates, but substantially more potent than first-generation protease inhibitors (telaprevir: 514–805 nM; boceprevir: 623–1,178 nM). Notably, Neceprevir is more potent than both vaniprevir (39–66 nM) and simeprevir (87–310 nM) on the J6 isolate, and slightly more potent than simeprevir on JFH1 (15 vs. 87 nM) [1].

HCV genotype 2a replicon EC₅₀ NS3 protease inhibitor comparative potency

Genotype 4a Superior Potency

Against genotype 4a (ED43), Neceprevir demonstrates the second-best potency among nine protease inhibitors tested: its EC₅₀ of 0.5 nM (95% CI: 0.4–0.5) is only 2.6-fold higher than grazoprevir's 1.3 nM (note: grazoprevir is actually less potent on 4a than Neceprevir — 1.3 vs. 0.5 nM). Neceprevir substantially outperforms all other comparators: simeprevir (4.4 nM, 8.8-fold difference), vaniprevir (7.4 nM, 14.8-fold), paritaprevir (1.8 nM, 3.6-fold), faldaprevir (2.3 nM, 4.6-fold), asunaprevir (38 nM, 76-fold), boceprevir (1,387 nM, 2,774-fold), and telaprevir (2,159 nM, 4,318-fold) [1]. This is the only genotype in the panel where Neceprevir numerically surpasses grazoprevir in potency.

HCV genotype 4a replicon assay NS3/4A inhibitor potency Deldeprevir

Clinical Antiviral Activity Preservation in Cirrhosis

In a Phase 1b randomized, double-blind, placebo-controlled trial, Neceprevir monotherapy produced dose-dependent HCV RNA declines in chronic genotype 1 HCV patients after three days of once-daily oral dosing: mean maximum reductions of 3.36 log₁₀ IU/mL at 100 mg QD, 3.73 log₁₀ IU/mL at 400 mg QD, and 4.16 log₁₀ IU/mL at 400 mg BID, compared to 0.68 log₁₀ for placebo [1]. In a subsequent cohort, genotype 1 HCV patients with compensated cirrhosis receiving the same 400 mg QD regimen achieved a mean maximum 3.67 log₁₀ reduction (range 3.10–4.40), which was statistically comparable to the 3.68 log₁₀ reduction observed in non-cirrhotic patients at the same dose level [2]. This preservation of antiviral activity in cirrhotic patients — where impaired hepatic drug delivery could attenuate efficacy — represents a host-factor-specific differentiation that is not uniformly documented across NS3/4A protease inhibitors in early-phase clinical datasets.

Phase 1b clinical trial HCV RNA decline cirrhosis viral kinetics genotype 1

Improved Genetic Barrier to Resistance

A comprehensive 2014 review of NS3/4A protease inhibitors in clinical development identifies Neceprevir (ACH-2684) and grazoprevir as the two protease inhibitors that are explicitly noted as exceptions to the class-wide limitation of a low genetic barrier to resistance, particularly for genotype 1a. The review states: 'their genetic barrier to resistance remains low, especially for subtype 1a, except for the most recent grazoprevir and ACH-2684' [1]. This places Neceprevir in a distinct resistance category alongside grazoprevir, separated from first-generation agents (telaprevir, boceprevir) and from second-wave inhibitors (simeprevir, faldaprevir, asunaprevir, danoprevir, vaniprevir) that do not share this noted improvement. Biochemical characterization confirms that Neceprevir retains activity against resistant variants at positions R155, A156, and D168 — the canonical resistance loci for this target class [2]. A separate biochemical panel lists Neceprevir's IC₅₀ against wild-type NS3 protease at 0.4 nM, with resistance mutations detected at positions 155, 156, and 168, consistent with its classification as retaining activity against but not being impervious to these variants [3].

HCV drug resistance R155K D168Y A156T genetic barrier NS3 protease

Structural Differentiation: Fluorinated Piperidine Motif

Neceprevir belongs to the P2–P4 macrocyclic subclass of HCV NS3 protease inhibitors, a structural category it shares with grazoprevir (MK-5172) and vaniprevir (MK-7009), but is distinguished from P1–P3 macrocyclic inhibitors such as simeprevir, danoprevir, and paritaprevir, and from linear inhibitors including telaprevir, boceprevir, and asunaprevir [1]. Crucially, Neceprevir contains a fluorinated piperidine moiety — specifically a 4,4-difluoropiperidine group — that is not present in the macrocyclic scaffolds of grazoprevir or vaniprevir. The presence of fluorine-containing piperidine in Neceprevir has been explicitly noted in the synthetic chemistry literature as a pharmacologically significant structural feature, with the fluorine substitution contributing to altered basicity, increased lipophilicity, and enhanced metabolic stability [2]. The molecule was designed based on crystal structures of the enzyme-inhibitor complex, adapting the succinamide scaffold found in acyclic inhibitors into a constrained P1–P3 macrocycle with the distinctive fluorinated element [3].

P2-P4 macrocycle fluorinated piperidine structure-based drug design NS3 protease inhibitor scaffold

Neceprevir: Key Application Scenarios


Genotype 4a Replicon Studies: Maximal Potency

For laboratories investigating genotype 4a HCV biology, resistance mechanisms, or inhibitor pharmacology in replicon systems, Neceprevir is the most potent NS3/4A protease inhibitor available based on the head-to-head nine-compound comparative panel, with an EC₅₀ of 0.5 nM that surpasses grazoprevir (1.3 nM), simeprevir (4.4 nM), and all first-generation agents by orders of magnitude [1]. Given genotype 4a's epidemiological significance in Egypt and the Middle East, Neceprevir offers a procurement advantage for studies requiring maximal antiviral pressure in this genotype.

Antiviral Pharmacodynamics in Cirrhosis Models

Neceprevir is one of the few NS3/4A protease inhibitors for which clinical proof-of-concept data demonstrate preserved antiviral activity in cirrhotic patients (3.67 log₁₀ HCV RNA decline) at levels indistinguishable from non-cirrhotic patients (3.68 log₁₀) [1]. This host-factor-specific characterization makes Neceprevir the preferred protease inhibitor for preclinical models examining the impact of hepatic impairment on antiviral drug distribution, target engagement, and pharmacodynamics — a translational pharmacology question not addressable with most other in-class compounds lacking comparable clinical datasets.

SAR of Fluorinated Macrocyclic Inhibitors

Neceprevir's P2–P4 macrocyclic scaffold incorporating a 4,4-difluoropiperidine moiety represents a chemically distinct architecture within the HCV protease inhibitor class [1]. For medicinal chemistry groups investigating the contribution of fluorine substitution to target binding kinetics, metabolic stability, or physicochemical properties in macrocyclic inhibitors, Neceprevir serves as a unique tool compound that complements grazoprevir and vaniprevir — P2–P4 macrocycles lacking the fluorinated piperidine element — enabling direct structure-property relationship comparisons [2].

Resistance Emergence: Intermediate Genetic Barrier Comparator

Neceprevir, alongside grazoprevir, is explicitly identified in the clinical review literature as an exception to the class-wide limitation of low genetic barrier to resistance in genotype 1a [1]. For researchers conducting in vitro resistance selection experiments or studying the evolutionary dynamics of protease inhibitor resistance-associated substitutions (R155, A156, D168), Neceprevir provides a resistance barrier that is higher than that of first-generation and most second-wave PIs but distinct from that of grazoprevir, enabling comparative studies across a gradient of genetic barrier strengths within the same macrocyclic subclass [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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